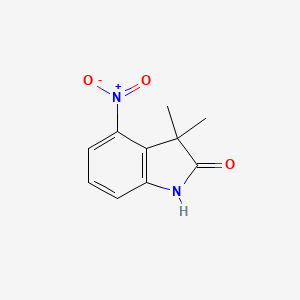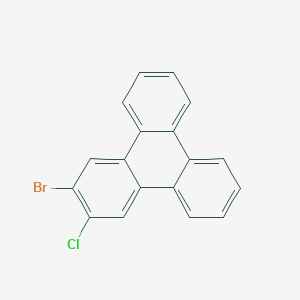
2-Bromo-3-chlorotriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-chlorotriphenylene is an organic compound with the molecular formula C18H10BrCl It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chlorotriphenylene typically involves the bromination and chlorination of triphenylene. One common method is the electrophilic aromatic substitution reaction, where triphenylene is treated with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chlorotriphenylene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 2-hydroxy-3-chlorotriphenylene or 2-amino-3-chlorotriphenylene can be formed.
Oxidation Products: Quinones and other oxygenated derivatives.
Reduction Products: Hydrogenated triphenylene derivatives.
Scientific Research Applications
2-Bromo-3-chlorotriphenylene has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: Due to its unique electronic properties, it is used in the development of chemical sensors for detecting various analytes.
Pharmaceutical Research: It serves as a building block for the synthesis of biologically active molecules and potential drug candidates.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chlorotriphenylene in various applications involves its ability to participate in electron transfer processes. In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. The bromine and chlorine substituents can also influence the compound’s reactivity and interaction with other molecules, affecting its overall performance in different applications.
Comparison with Similar Compounds
2-Bromo-3-chlorobenzene: A simpler aromatic compound with similar halogen substituents.
2-Bromo-3-chloronaphthalene: Another polycyclic aromatic compound with bromine and chlorine substituents.
2-Bromo-3-chlorophenanthrene: A compound structurally similar to triphenylene but with a different arrangement of aromatic rings.
Uniqueness: 2-Bromo-3-chlorotriphenylene is unique due to its specific arrangement of bromine and chlorine atoms on the triphenylene core. This arrangement imparts distinct electronic properties, making it particularly useful in applications requiring precise control over electronic behavior, such as in organic electronics and materials science.
Properties
Molecular Formula |
C18H10BrCl |
|---|---|
Molecular Weight |
341.6 g/mol |
IUPAC Name |
2-bromo-3-chlorotriphenylene |
InChI |
InChI=1S/C18H10BrCl/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10H |
InChI Key |
CVSGYDCZRGUZPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


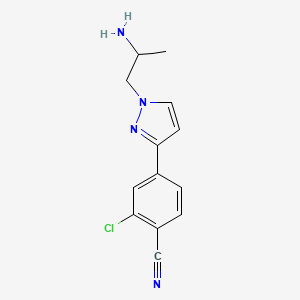
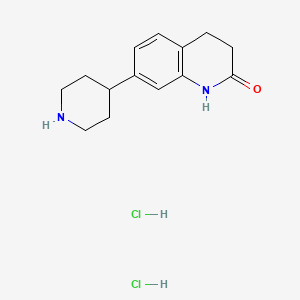
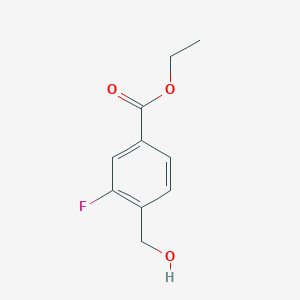
![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
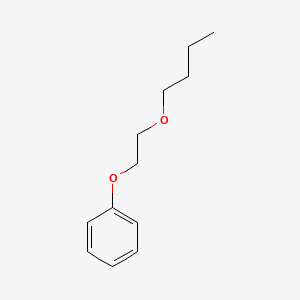
![Ethyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13657650.png)
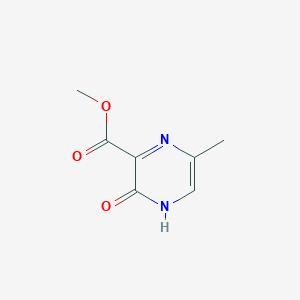
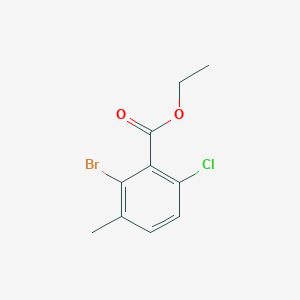
![4-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13657670.png)
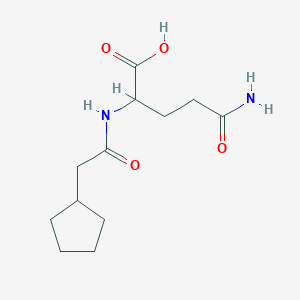
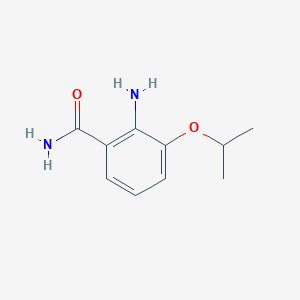
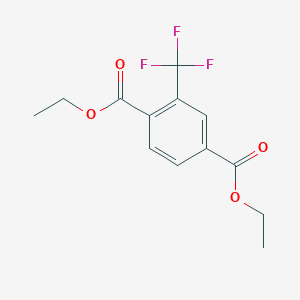
![2-Methylbenzo[d]thiazole-4-carboximidamide](/img/structure/B13657694.png)
